Methyl 11-(4-iodophenoxy)undecanoate

Description

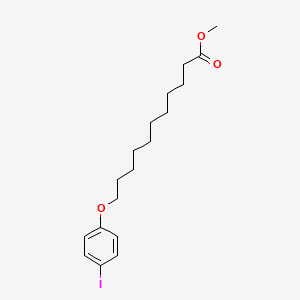

Methyl 11-(4-iodophenoxy)undecanoate is a fatty acid derivative characterized by an 11-carbon undecanoate backbone esterified with a methyl group and substituted at the terminal position with a 4-iodophenoxy moiety. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as seen in analogs like Methyl 11-(4-phenylphenoxy)undecanoate (38% yield via phenol alkylation and esterification) .

Properties

CAS No. |

372163-16-1 |

|---|---|

Molecular Formula |

C18H27IO3 |

Molecular Weight |

418.3 g/mol |

IUPAC Name |

methyl 11-(4-iodophenoxy)undecanoate |

InChI |

InChI=1S/C18H27IO3/c1-21-18(20)10-8-6-4-2-3-5-7-9-15-22-17-13-11-16(19)12-14-17/h11-14H,2-10,15H2,1H3 |

InChI Key |

LANDTEFPLCDRTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent effects on molecular weight, synthesis yield, and applications:

Key Observations:

- Substituent Impact on Molecular Weight: The iodine atom in the target compound increases its molecular weight significantly compared to non-halogenated analogs (e.g., Methyl 11-(4-phenylphenoxy)undecanoate is ~50 g/mol lighter).

- Synthesis Yields : Yields vary widely; for example, dibromovinyl-substituted derivatives achieve 58% yields via Pd-catalyzed couplings , while biphenyl derivatives require multiple steps with moderate yields (38%) .

- Applications : Iodinated derivatives are prioritized in imaging and SAMs due to iodine’s radiopacity and electron density. Sulfonyl and phosphonyl groups enhance hydrophilicity and metal-binding capacity, respectively .

Reactivity and Functionalization

- Iodine vs. Bromine: The 4-iodophenoxy group undergoes slower nucleophilic substitution than brominated analogs (e.g., Methyl 11-(4-bromophenoxy)undecanoate) but offers better stability in radical reactions .

- Sulfonyl vs. Phenoxy: Sulfonyl groups increase acidity (pKa ~1.5 for -SO₂Ph vs. ~10 for -OPh), enabling pH-responsive applications .

- Epoxide Reactivity: The oxirane ring in Methyl 11-(3-pentyl-2-oxiranyl)undecanoate allows ring-opening reactions for bioconjugation, a feature absent in iodophenoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.